2,3,4,5-Tetrachlorodiphenyl ether
Overview
Description
2,3,4,5-Tetrachlorodiphenyl ether is a chemical compound belonging to the family of polychlorinated diphenyl ethers (PCDEs). These compounds are structurally similar to polychlorinated biphenyls (PCBs) and are known for their potential toxic effects. The molecular formula of this compound is C12H6Cl4O, and it has a molecular weight of approximately 307.99 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing ethers, including 2,3,4,5-Tetrachlorodiphenyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .
Industrial Production Methods: Industrial production of ethers often involves acid-catalyzed dehydration of alcohols. this method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate into alkenes .
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5-Tetrachlorodiphenyl ether can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas for reduction, and halogens for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce chlorinated phenols, while substitution reactions may yield various chlorinated derivatives .
Scientific Research Applications
2,3,4,5-Tetrachlorodiphenyl ether has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying the behavior of PCDEs.
Biology: It is used in studies related to environmental toxicology and the effects of chlorinated compounds on biological systems.
Medicine: Research is ongoing to understand its potential effects on human health and its role in diseases caused by environmental pollutants.
Industry: It is used in the production of flame retardants and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrachlorodiphenyl ether involves its interaction with molecular targets such as the aryl hydrocarbon receptor (AhR). This interaction can lead to various biological effects, including changes in gene expression and disruption of cellular processes .
Comparison with Similar Compounds
- 2,2’,4,5-Tetrachlorodiphenyl ether
- 2,3,4-Trichlorodiphenyl ether
- 2,4,4’,5-Tetrachlorodiphenyl ether
Comparison: 2,3,4,5-Tetrachlorodiphenyl ether is unique due to its specific chlorination pattern, which affects its chemical properties and biological activity. Compared to other similar compounds, it may exhibit different levels of toxicity and environmental persistence .
Properties
IUPAC Name |
1,2,3,4-tetrachloro-5-phenoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4O/c13-8-6-9(11(15)12(16)10(8)14)17-7-4-2-1-3-5-7/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPPZLVGIXQUJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C(=C2Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70877044 | |
Record name | 2,3,4,5-tetrachlorodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70877044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220002-40-4 | |
Record name | 2,3,4,5-Tetrachlorodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220002404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4,5-TETRACHLORODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0O06I0BZ1N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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